Nimbanal

Vue d'ensemble

Description

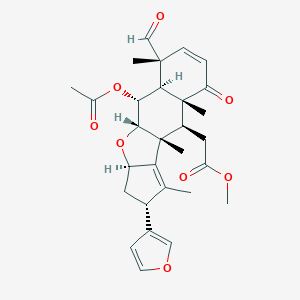

Nimbanal is a chemical compound with the molecular formula C29H34O8 and a molecular weight of 510.6 g/mol . It is a bioactive compound derived from the neem tree (Azadirachta indica), which has been traditionally used in various medicinal applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of nimbanal involves several synthetic routes and reaction conditions. One common method is the extraction of this compound from neem seeds, followed by purification using chromatographic techniques . The reaction conditions typically involve the use of organic solvents and specific temperature and pressure conditions to ensure the stability and purity of the compound .

Industrial Production Methods

In industrial settings, this compound is produced through large-scale extraction processes. The neem seeds are subjected to mechanical pressing to extract the oil, which is then refined to isolate this compound. Advanced purification techniques, such as high-performance liquid chromatography, are employed to obtain high-purity this compound for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Nimbanal undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce oxidized derivatives with different functional groups, while reduction reactions can yield reduced forms with altered chemical properties .

Applications De Recherche Scientifique

Antiviral Properties

Nimbanal has been identified as a promising candidate in the fight against viral infections, particularly severe respiratory syndromes. A computational study demonstrated that this compound exhibits significant binding affinity to targets associated with respiratory coronavirus syndrome. The binding free energy of this compound was found to be comparable to that of established antiviral agents like dexamethasone, indicating its potential utility in therapeutic applications against coronaviruses .

Table 1: Binding Affinities of this compound and Comparators

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| This compound | -25.51 |

| Dexamethasone | -25.46 |

| Hydroxychloroquine | -4.5 |

Anticancer Activity

Research highlights this compound's role in cancer treatment, particularly in prostate cancer. The compound is part of a broader category of phytochemicals derived from the Neem tree that exhibit anti-cancer properties by inhibiting specific cellular signaling pathways involved in cancer progression. Studies have shown that this compound can induce apoptosis in cancer cells and may enhance the efficacy of conventional chemotherapeutics when used in combination .

Case Study: Prostate Cancer Treatment

A study focusing on the effects of Neem extracts on prostate cancer cells revealed that compounds like this compound could inhibit cell growth and induce apoptosis. The research utilized various extraction methods to isolate active compounds, demonstrating that this compound contributes significantly to the overall anticancer activity observed in Neem extracts .

Anti-inflammatory Effects

This compound is also noted for its anti-inflammatory properties, which are critical in managing chronic inflammatory diseases. The compound's mechanism involves modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. This effect has been documented in various studies examining the therapeutic potential of Neem derivatives in treating conditions such as arthritis and other inflammatory disorders .

Antimicrobial Activity

The antimicrobial properties of this compound contribute to its therapeutic applications, particularly against resistant strains of bacteria and fungi. Research indicates that this compound exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Table 2: Summary of Biological Activities of this compound

| Activity Type | Observed Effects |

|---|---|

| Antiviral | Inhibition of viral replication |

| Anticancer | Induction of apoptosis |

| Anti-inflammatory | Reduction of cytokine levels |

| Antimicrobial | Inhibition of bacterial growth |

Pharmacokinetic Properties

This compound's pharmacokinetic profile suggests favorable absorption and distribution characteristics, making it a viable candidate for drug development. Studies have shown that it adheres to Lipinski's rule of five, indicating good drug-likeness and potential for further development as a therapeutic agent .

Mécanisme D'action

The mechanism of action of nimbanal involves its interaction with specific molecular targets and pathways. This compound exerts its effects by modulating various biological processes, including:

Comparaison Avec Des Composés Similaires

Nimbanal is compared with other similar compounds derived from the neem tree, such as:

Nimbin: Another bioactive compound with similar antimicrobial and antioxidant properties.

Azadirachtin: Known for its potent insecticidal and pesticidal activities.

Salannin: Exhibits various biological activities, including antimicrobial and anti-inflammatory effects

This compound is unique due to its specific chemical structure and the range of biological activities it exhibits.

Activité Biologique

Nimbanal, a compound derived from the Neem tree (Azadirachta indica), has garnered attention for its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Composition and Extraction

This compound is classified as a tetranortriterpenoid , a subclass of terpenoids that exhibit various biological properties. According to a study by Santos et al., this compound constitutes approximately 4.4% of the total terpenoid content in Neem extracts, alongside other significant compounds such as nimbolide and nimbidin . The extraction methods significantly influence the yield and purity of this compound, with polarity and solvent choice playing crucial roles .

1. Antiviral Properties

Recent research indicates that this compound exhibits promising antiviral activity, particularly against coronaviruses. A computational study suggested that this compound could act as an antagonist to the papain-like protease of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), potentially leading to its development as a therapeutic agent for managing COVID-19 .

2. Antimicrobial Effects

This compound has demonstrated significant antibacterial and antifungal properties. Its efficacy against multidrug-resistant strains highlights its potential as an alternative treatment option in infectious diseases . The compound's mechanism involves disrupting microbial cell membranes and inhibiting vital enzymatic processes.

3. Anti-inflammatory Activity

Similar to other compounds derived from Neem, this compound may possess anti-inflammatory effects. Research has indicated that extracts containing this compound can reduce inflammatory markers in various animal models, suggesting its utility in treating inflammatory diseases .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Inhibition of Viral Proteases : By binding to viral proteases, this compound may prevent viral replication.

- Disruption of Cell Membranes : Its lipophilic nature allows this compound to integrate into microbial membranes, leading to cell lysis.

- Modulation of Inflammatory Pathways : this compound may inhibit pro-inflammatory cytokines, reducing inflammation in tissues.

Case Studies

The following table summarizes relevant case studies highlighting the biological activity of this compound:

Propriétés

IUPAC Name |

methyl 2-[(1S,2R,3S,4R,8R,9S,10R,13R,15R)-2-acetyloxy-4-formyl-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O8/c1-15-18(17-8-10-35-13-17)11-19-23(15)29(5)20(12-22(33)34-6)28(4)21(32)7-9-27(3,14-30)25(28)24(26(29)37-19)36-16(2)31/h7-10,13-14,18-20,24-26H,11-12H2,1-6H3/t18-,19-,20-,24-,25+,26-,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZMJZLZKQMODA-AGKCECBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(C=CC5=O)(C)C=O)C)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4OC(=O)C)[C@](C=CC5=O)(C)C=O)C)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557187 | |

| Record name | Methyl [(2R,3aR,4aS,5R,5aS,9aR,10S,10aR)-5-(acetyloxy)-6-formyl-2-(furan-3-yl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-10-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120462-51-3 | |

| Record name | Methyl [(2R,3aR,4aS,5R,5aS,9aR,10S,10aR)-5-(acetyloxy)-6-formyl-2-(furan-3-yl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-10-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What other pharmacological activities have been attributed to Nimbanal's source, the Neem tree?

A1: The Neem tree (Azadirachta indica) is a rich source of diverse bioactive compounds. While specific research on this compound is limited, studies have demonstrated that various extracts and isolated compounds from Neem exhibit a wide array of pharmacological activities. These include anticancer, antifungal, antidiabetic, antibacterial, antiviral, antiplasmodial, and anthelmintic properties []. This diverse range of activities highlights the potential of Neem, and potentially its constituent this compound, as a source of novel therapeutic agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.